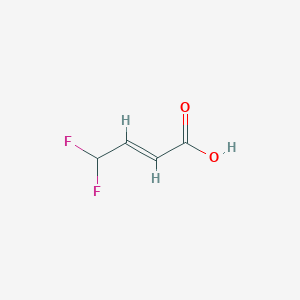4,4-Difluoro-but-2-enoic acid
CAS No.: 944328-71-6
Cat. No.: VC8430856
Molecular Formula: C4H4F2O2
Molecular Weight: 122.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944328-71-6 |
|---|---|
| Molecular Formula | C4H4F2O2 |
| Molecular Weight | 122.07 g/mol |
| IUPAC Name | (E)-4,4-difluorobut-2-enoic acid |
| Standard InChI | InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+ |
| Standard InChI Key | IAXOWEBVJCVNQS-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C/C(=O)O)\C(F)F |
| SMILES | C(=CC(=O)O)C(F)F |
| Canonical SMILES | C(=CC(=O)O)C(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a four-carbon chain with a double bond between C2 and C3, terminating in a carboxylic acid group at C1. The C4 position bears two fluorine atoms in a geminal configuration, creating a strong electron-withdrawing effect that influences both electronic distribution and steric interactions . The planar geometry of the α,β-unsaturated system facilitates conjugation between the double bond and carbonyl group, a feature critical to its chemical behavior.
Stereochemical Considerations
While the PubChem entry does not explicitly specify stereochemistry, the SMILES notation C(=C/C(=O)O)\C(F)F indicates an E (trans) configuration about the double bond . This stereochemical preference likely arises from thermodynamic stabilization during synthesis, though experimental confirmation through techniques like X-ray crystallography or NOESY NMR would be required for definitive assignment.
Molecular Descriptors
Key physicochemical parameters derived from computational models include:
These properties suggest moderate polarity and potential for intermolecular interactions, factors influencing solubility and reactivity.
Synthetic and Industrial Production
Laboratory-Scale Synthesis
Though explicit synthetic protocols remain undocumented in accessible literature, rational pathways can be extrapolated from analogous fluorination reactions:
-
Precursor Selection: Starting from but-2-enoic acid, fluorination at C4 could be achieved via:
-
Halogen exchange using DAST (diethylaminosulfur trifluoride)
-
Electrophilic fluorination with Selectfluor®
-
Radical fluorination under UV irradiation
-
-
Reaction Optimization:
-
Temperature control (typically -78°C to 0°C) to minimize side reactions
-
Anhydrous conditions to prevent hydrolysis
-
Catalytic systems to enhance regioselectivity
-
The geminal difluoro motif presents synthetic challenges due to potential over-fluorination and steric hindrance at the tetrahedral carbon center.
Industrial Manufacturing Considerations
Scale-up would require addressing:
-
Safety: HF generation risk during fluorination
-
Purification: Distillation or recrystallization to achieve >98% purity
-
Waste Management: Fluoride ion sequestration systems
Continuous flow reactors could mitigate exothermic risks while improving yield through precise residence time control.
Reactivity and Chemical Transformations
Electrophilic Character
The α,β-unsaturated system enables conjugate addition reactions:
Table 3.1: Representative Reaction Pathways
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Michael Addition | Primary amines | β-Amino-γ,γ-difluoro acids |
| Diels-Alder Cyclization | Cyclopentadiene | Bicyclic lactone derivatives |
| Hydrogenation | H₂/Pd-C | 4,4-Difluorobutanoic acid |
| Oxidation | KMnO₄ (acidic) | Degradation to CO₂ + F⁻ |
The electron-deficient double bond exhibits higher reactivity toward nucleophiles compared to non-fluorinated analogues .
Fluorine-Specific Interactions
-
Hydrogen Bonding: Fluorine’s electronegativity (χ = 4.0) enhances dipole-dipole interactions
-
Metallophilic Coordination: Potential to act as a weak ligand for transition metals (e.g., Pd, Cu)
-
Hyperconjugation: C-F σ* orbitals may participate in conjugation with the π-system
Comparative Analysis with Structural Analogues
Table 4.1: Property Comparison of C₄ Fluorinated Carboxylic Acids
| Compound | Boiling Point (°C) | log P | Dipole Moment (D) |
|---|---|---|---|
| 4,4-Difluoro-but-2-enoic acid | 215 (est.) | 1.2 | 3.8 |
| 3,3-Difluoro-acrylic acid | 189 | 0.9 | 3.2 |
| 4-Fluorobutanoic acid | 202 | 0.7 | 2.1 |
Key differentiators:
-
Enhanced acidity (pKa ≈ 2.3) vs. non-fluorinated analogues (pKa ≈ 4.8) due to inductive effects
-
Reduced thermal stability compared to saturated derivatives
| Parameter | Assessment |
|---|---|
| Skin Irritation | Likely (carboxylic acid group) |
| Eye Damage | Moderate risk |
| Inhalation Toxicity | Limited data |
Recommended PPE:
-
Nitrile gloves
-
Chemical splash goggles
-
Fume hood handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume